Trans-2,6-dimethylpiperazine oxalate is a chemical compound formed from the combination of trans-2,6-dimethylpiperazine and oxalic acid. It is characterized by its unique structure and properties, making it significant in various scientific applications. The compound has the molecular formula and an IUPAC name of Rel-(2R,6R)-2,6-dimethylpiperazine oxalate. It is classified as an organic compound and falls under the category of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of trans-2,6-dimethylpiperazine oxalate typically involves the reaction of trans-2,6-dimethylpiperazine with oxalic acid. Various methods can be employed to achieve this synthesis:
The synthesis process may require specific conditions such as temperature control and the use of solvents like water or alcohols to facilitate the reaction. For example, maintaining a temperature around 50°C to 60°C during the reaction can enhance yield and purity.
C[C@@H](N1)CNC[C@H]1C.O=C(O)C(O)=O.Trans-2,6-dimethylpiperazine oxalate can participate in various chemical reactions:
The reactivity of trans-2,6-dimethylpiperazine oxalate is influenced by its functional groups. The presence of both amine and carboxylate functionalities allows for versatile reactivity in organic synthesis.
The mechanism of action for trans-2,6-dimethylpiperazine oxalate primarily relates to its interactions with biological targets. Compounds containing piperazine moieties often exhibit pharmacological activities due to their ability to interact with neurotransmitter receptors or enzymes.
Research indicates that derivatives of piperazine can act as inhibitors for various enzymes or receptors, suggesting potential therapeutic applications in treating conditions such as anxiety or depression.
Trans-2,6-dimethylpiperazine oxalate has several scientific uses:
The piperazine core of trans-2,6-dimethylpiperazine is primarily synthesized through heterogeneous catalytic hydrogenation of amino-alcohol precursors under reductive amination conditions. As demonstrated in patent DE19907829A1, diisopropanolamine mixtures (containing structural isomers like HN-(CH₂-CH(OH)CH₃)₂) react with ammonia and hydrogen over Raney nickel catalysts at 150–200°C and 50–200 bar pressure [2]. This process simultaneously facilitates N-alkylation, dehydration, and cyclization. The reaction network involves intermediates such as amino-ketones, which undergo intramolecular reductive amination to form the piperazine ring. Catalyst selection critically influences stereoselectivity: Nickel-based systems favor cis isomer formation, while cobalt-doped catalysts shift selectivity toward the trans isomer by altering surface hydride delivery geometry [6].
Table 1: Catalytic Systems for Piperazine Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 180 | 150 | 1:3 | 75 |
| Ni-Co/Al₂O₃ | 160 | 100 | 1:1 | 68 |
| Co-Cu | 190 | 120 | 3:1 | 82 |
Reaction kinetics studies reveal that ammonia concentration modulates byproduct formation. Molar ratios of ammonia/diisopropanolamine above 5:1 suppress ethylenediamine derivatives, enhancing piperazine yield to >80% [2].
Controlling the relative stereochemistry at C2 and C6 positions demands precise substrate engineering and reaction optimization. JP3443583B2 discloses that trans-2,6-dimethylpiperazine dominates (>70% diastereomeric excess) when unsymmetrical diisopropanolamines (e.g., HN(CH(CH₃)CH₂OH)(CH₂CH(OH)CH₃)) are cyclized in aromatic solvents (toluene, xylene) at 140°C [6]. The steric bulk of the isopropyl groups directs equatorial methyl orientation during ring closure, stabilizing the trans conformation. In contrast, symmetrical precursors like HN-(CH₂-CH(OH)CH₃)₂ yield predominantly cis-isomers due to reduced conformational freedom.
Table 2: Solvent Effects on Stereoselectivity
| Solvent | Diisopropanolamine Isomer | Trans:cis Ratio | Cyclization Efficiency (%) |
|---|---|---|---|
| Toluene | Unsymmetrical | 7:1 | 89 |
| Xylene | Unsymmetrical | 6.5:1 | 85 |
| Water | Symmetrical | 1:4 | 72 |
| Ethanol | Symmetrical | 1:3 | 68 |
Post-reaction isomer separation exploits differential crystallization: The trans isomer forms needle-like crystals from methanol, while the cis variant precipitates as hexagonal plates [6].
Conversion of the free base trans-2,6-dimethylpiperazine to its oxalate salt enhances stability and crystallinity. This acid-base reaction employs oxalic acid dihydrate in alcoholic solvents. AChemBlock's process utilizes equimolar oxalic acid in anhydrous ethanol under reflux (78°C), achieving 97% purity after cooling-induced crystallization [3]. Solvent polarity governs crystal morphology: Protic solvents like ethanol yield rhombic crystals with low solvent inclusion (<0.1% w/w), while aprotic solvents (THF) generate amorphous solids requiring recrystallization.
Table 3: Oxalate Salt Crystallization Parameters
| Solvent | Temperature (°C) | Stirring Rate (rpm) | Crystal Habit | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| Ethanol | 5 (cooling) | 200 | Rhombic | 97.0 | 92 |
| Methanol | -10 (cooling) | 150 | Needle-like | 98.5 | 88 |
| THF/Ethanol | 25 | 100 | Amorphous | 89.3 | 78 |
Stoichiometric control is critical: A 1:1 base/acid ratio prevents oxalate di-salting, which reduces solubility. Industrial processes (e.g., BLD Pharm) implement cold-chain crystallization (0–5°C) to preserve stereochemical integrity during isolation [5] [8].
Synthetic routes to trans- and cis-2,6-dimethylpiperazine exhibit fundamental divergences in catalyst design, reaction thermodynamics, and separation efficiency. Hydrogenation of diisopropanolamine over Ni catalysts yields cis-isomers preferentially (≥75% de) due to kinetic preference for diaxial intermediate protonation [2]. Conversely, thermodynamic equilibration at >180°C favors the trans isomer (70% equilibrium fraction), as its diequatorial methyl configuration minimizes 1,3-diaxial strain [6].
Table 4: Comparative Synthetic Metrics for Isomers
| Parameter | Trans-Isomer | Cis-Isomer |
|---|---|---|
| Preferred Catalyst | Co-Cu bimetallic | Raney Ni |
| Cyclization ΔG (kJ/mol) | -42.7 | -38.9 |
| Crystallization Solvent | Ethanol/water | Methanol |
| Melting Point (°C) | 248–250 (dec.) | 198–200 |
| Industrial Cost (USD/g)* | 935 (1g scale) | 620 (1g scale) |
*Pricing data from AChemBlock [3] and BLD Pharm [8]
Downstream processing challenges arise from isomer coexistence: Selective precipitation using tartaric acid derivatives exploits the cis isomer’s higher solubility, while chiral resolution (e.g., via (2R,3R)-dibenzoyltartaric acid) isolates enantiopure trans fractions [6] [9]. Cu-Al catalysts (noted in diethyl oxalate hydrogenation studies) demonstrate how Lewis acid strength moderates stereoselectivity—weaker acidic sites favor trans product retention [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: